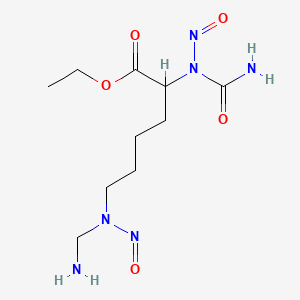

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester

Description

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester is a nitroso-modified lysine derivative with a complex molecular architecture. The compound features:

- A lysine backbone functionalized with carbamoyl (N2-carbamoyl) and aminomethyl (N6-aminomethyl) groups.

- Two nitroso (-N=O) groups at the N2 and N6 positions.

Properties

CAS No. |

102586-06-1 |

|---|---|

Molecular Formula |

C10H20N6O5 |

Molecular Weight |

304.30 g/mol |

IUPAC Name |

ethyl 6-[aminomethyl(nitroso)amino]-2-[carbamoyl(nitroso)amino]hexanoate |

InChI |

InChI=1S/C10H20N6O5/c1-2-21-9(17)8(16(14-20)10(12)18)5-3-4-6-15(7-11)13-19/h8H,2-7,11H2,1H3,(H2,12,18) |

InChI Key |

NEMKILBTAPWFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCN(CN)N=O)N(C(=O)N)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves multiple steps, starting with the protection of the lysine amino groups, followed by the introduction of the carbamoyl and nitroso groups. The reaction conditions typically involve the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to selectively protect the amino groups. The nitroso groups are introduced using nitrosating agents like sodium nitrite in the presence of an acid. The final step involves the esterification of the lysine carboxyl group with ethanol under acidic conditions .

Chemical Reactions Analysis

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester undergoes various chemical reactions, including:

Oxidation: The nitroso groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso groups can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The carbamoyl group can also interact with amino acid residues, affecting the protein’s structure and activity. These interactions can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Table 1: Comparative Analysis of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester and Related Compounds

Key Findings :

Nitroso Group Reactivity: Both the target compound and n-nitrososarcosine ethyl ester contain nitroso groups, which are associated with DNA alkylation and carcinogenicity . However, the target compound’s carbamoyl and aminomethyl substituents may modulate its reactivity compared to simpler nitroso derivatives.

Ethyl Ester Functionality :

- Ethyl esters (e.g., in ketoprofen ethyl ester ) enhance lipophilicity and prodrug activation via esterases . This suggests the target compound may exhibit similar metabolic activation or improved cellular uptake.

Structural Complexity: The lysine backbone distinguishes the target compound from n-nitrososarcosine ethyl ester (sarcosine-based) and benzathine benzylpenicillin (β-lactam structure). The multiple functional groups (carbamoyl, nitroso, aminomethyl) likely confer unique physicochemical properties, such as altered solubility or stability.

Toxicity Considerations: Nitroso compounds are historically linked to carcinogenicity (e.g., n-nitrososarcosine ethyl ester in silico models ). The dual nitroso groups in the target compound may amplify this risk, though the carbamoyl group could sterically hinder DNA interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.